[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid
Overview
Description
Scientific Research Applications
Chemistry
In chemistry, [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various manufacturing processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridin-2-ylethylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism by which [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and influencing biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]propionic acid
- [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]butyric acid
Uniqueness
[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid is unique due to its specific structural features, such as the presence of both pyridine and phenyl groups
Properties
IUPAC Name |
2-(N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]anilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(19-11-9-14-6-4-5-10-18-14)12-20(13-17(22)23)15-7-2-1-3-8-15/h1-8,10H,9,11-13H2,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKACTCKUSDZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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